11β-Hydroxyandrostènedione

Vue d'ensemble

Description

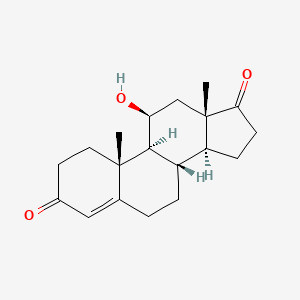

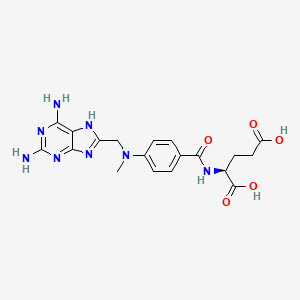

11beta-Hydroxyandrostenedione (11OHA4), also known as 11β-hydroxyandrost-4-ene-3,17-dione, is an endogenous, naturally occurring steroid and androgen prohormone that is produced primarily, if not exclusively, in the adrenal glands . It is the second most abundant unconjugated androgen produced by the human adrenals . It is a steroid mainly found in the adrenal origin (11β-hydroxylase is present in adrenal tissue, but absent in ovarian tissue) and is a 11β-hydroxysteroid dehydrogenase (11βHSD) isozymes inhibitor .

Synthesis Analysis

11OHA4 is biosynthesized in the androgen arm of the adrenal steroidogenesis pathway . Both CYP11B1 and CYP11B2 are primarily expressed in the adrenal cortex, where CYP11B1 catalyzes the 11β-hydroxylation of DOC and deoxycortisol to yield CORT and cortisol, respectively, whilst CYP11B2 catalyzes the conversion of DOC to ALDO .Molecular Structure Analysis

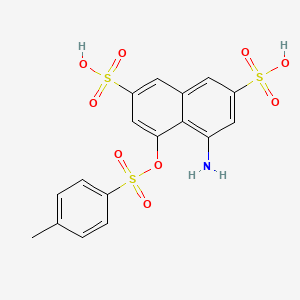

The molecular formula of 11beta-Hydroxyandrostenedione is C19H26O3 . Its molecular weight is 302.4 g/mol . The IUPAC name is (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione .Chemical Reactions Analysis

11OHA4 is metabolized by steroidogenic enzymes in vitro, serving as a precursor to recognized and novel androgenic steroids . The metabolism of these 11β-hydroxylated metabolites by 11β-hydroxysteroid dehydrogenase (11βHSD) types 1 and 2 was subsequently investigated .Physical And Chemical Properties Analysis

The molecular formula of 11beta-Hydroxyandrostenedione is C19H26O3 . Its molecular weight is 302.4 g/mol .Applications De Recherche Scientifique

Biosynthèse et métabolisme

La 11β-Hydroxyandrostènedione est biosynthétisée dans la voie de la stéroïdogenèse surrénale, côté androgènes, et métabolisée par les enzymes stéroïdogenes in vitro . Elle sert de précurseur à des stéroïdes androgènes reconnus et nouveaux . Le métabolisme de la this compound dans les cellules cancéreuses de la prostate dépendantes des androgènes LNCaP produit des métabolites stéroïdiens androgènes .

Rôle dans les tissus sensibles aux stéroïdes

La this compound pourrait être métabolisée dans les tissus périphériques sensibles aux stéroïdes, comme c'est le cas pour les métabolites précurseurs des androgènes d'origine surrénalienne . Elle peut être métabolisée pour produire des ligands pour les récepteurs des stéroïdes non seulement dans la prostate, mais aussi dans d'autres tissus sensibles aux stéroïdes .

Biomarqueur potentiel dans le diagnostic et le contrôle thérapeutique

La this compound est évoquée comme un biomarqueur potentiel dans le diagnostic et le contrôle thérapeutique des troubles liés à un excès d'androgènes, tels que l'hyperplasie congénitale des surrénales et le syndrome des ovaires polykystiques .

Mise en place de la LC-MS/MS en routine clinique pour le profilage des hormones stéroïdiennes

Une méthode établie d'extraction en phase solide en ligne-LC-MS/MS (online-SPE-LC-MS/MS) pour la quantification de sept stéroïdes sériques en usage courant a été étendue et validée pour inclure la this compound . Cette méthode est prête à investiguer les valeurs diagnostiques de la this compound dans des études prospectives et des applications cliniques .

Rôle dans la voie de la stéroïdogenèse surrénalienne

La this compound est biosynthétisée dans la voie de la stéroïdogenèse surrénalienne, côté androgènes . Elle est principalement synthétisée dans la zone réticulée par la 11β-hydroxylase (CYP11B1) à partir de l'androstènedione et de la testostérone sous la régulation de l'hormone adrénocorticotrope .

Rôle dans la santé et la maladie

Les futures recherches sur la this compound pourraient la caractériser comme un stéroïde essentiel aux conséquences physiologiques importantes . Sa pertinence pour la santé et la maladie est soulignée par les travaux les plus récents qui ont fait progresser notre compréhension de son rôle biologique .

Mécanisme D'action

Target of Action

11beta-Hydroxyandrostenedione (11β-OHA4), also known as 4-Androsten-11beta-ol-3,17-dione, is an endogenous, naturally occurring steroid and androgen prohormone . It is primarily produced in the adrenal glands . The primary targets of 11β-OHA4 are the steroidogenic enzymes, which are responsible for its biosynthesis and metabolism .

Mode of Action

11β-OHA4 is biosynthesized in the androgen arm of the adrenal steroidogenesis pathway and subsequently metabolized by steroidogenic enzymes in vitro . This metabolism extends beyond the adrenal, suggesting that 11β-OHA4 could be metabolized in steroid-responsive peripheral tissues .

Biochemical Pathways

11β-OHA4 serves as a precursor to recognized and novel androgenic steroids . The metabolism of 11β-OHA4 in LNCaP androgen-dependent prostate cancer cells yields androgenic steroid metabolites .

Pharmacokinetics

The pharmacokinetics of 11β-OHA4 are largely determined by its biosynthesis and metabolism. It is biosynthesized in the adrenal glands and can be metabolized in steroid-responsive peripheral tissues . .

Result of Action

The metabolism of 11β-OHA4 results in the production of androgenic steroid metabolites . These metabolites can act as ligands for steroid receptors in various tissues, potentially having far-reaching physiological consequences .

Action Environment

The action of 11β-OHA4 is influenced by the presence of steroidogenic enzymes, which are responsible for its biosynthesis and metabolism . These enzymes are present in the adrenal glands and potentially in other steroid-responsive tissues . Therefore, the tissue environment plays a crucial role in the action, efficacy, and stability of 11β-OHA4.

Orientations Futures

Over the past decade, 11-oxyandrogens have emerged as major components of several disorders of androgen excess, such as congenital adrenal hyperplasia, premature adrenarche and polycystic ovary syndrome, as well as in androgen-dependent tumours, such as castration-resistant prostate cancer . Future investigations of 11OHA4 may therefore characterize it as a vital steroid with far-reaching physiological consequences .

Analyse Biochimique

Biochemical Properties

11beta-Hydroxyandrostenedione is involved in several biochemical reactions, primarily within the adrenal steroidogenesis pathway . It interacts with enzymes such as cytochrome P450 11beta-hydroxylase (CYP11B) and hydroxysteroid dehydrogenases (HSDs), which catalyze its conversion to other androgenic steroids . These interactions are crucial for the regulation of androgen levels in the body and have implications for conditions such as primary aldosteronism .

Cellular Effects

11beta-Hydroxyandrostenedione influences various cellular processes, particularly in steroid-responsive tissues . It affects cell signaling pathways by serving as a precursor to potent androgens that bind to androgen receptors, thereby modulating gene expression and cellular metabolism . In prostate cancer cells, for instance, 11beta-Hydroxyandrostenedione is metabolized to yield androgenic metabolites that can influence cell proliferation and survival .

Molecular Mechanism

At the molecular level, 11beta-Hydroxyandrostenedione exerts its effects through binding interactions with steroidogenic enzymes and androgen receptors . It serves as a substrate for CYP11B and HSDs, which convert it into active androgens that can bind to androgen receptors and modulate gene expression . This process involves enzyme inhibition or activation, leading to changes in the expression of genes involved in steroidogenesis and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11beta-Hydroxyandrostenedione can vary over time due to its stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can be influenced by factors such as enzyme activity and cellular context . In vitro and in vivo studies have demonstrated that prolonged exposure to 11beta-Hydroxyandrostenedione can lead to sustained changes in androgen levels and cellular responses .

Dosage Effects in Animal Models

The effects of 11beta-Hydroxyandrostenedione in animal models are dose-dependent . At low doses, it can enhance androgenic activity without causing significant adverse effects . At high doses, it may lead to toxic effects such as disrupted endocrine function and altered metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic contexts .

Metabolic Pathways

11beta-Hydroxyandrostenedione is involved in several metabolic pathways, including the androgen biosynthesis pathway . It is metabolized by enzymes such as CYP11B and HSDs, which convert it into active androgens like 11-ketotestosterone and 11-ketodihydrotestosterone . These metabolic conversions are essential for maintaining androgen homeostasis and have implications for conditions such as adrenal hyperplasia and prostate cancer .

Transport and Distribution

Within cells and tissues, 11beta-Hydroxyandrostenedione is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to steroidogenic tissues, where it can be metabolized into active androgens . The distribution of 11beta-Hydroxyandrostenedione is crucial for its physiological functions and can influence its therapeutic potential .

Subcellular Localization

The subcellular localization of 11beta-Hydroxyandrostenedione is primarily within the mitochondria and endoplasmic reticulum of steroidogenic cells . This localization is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization . The activity and function of 11beta-Hydroxyandrostenedione are closely linked to its subcellular localization, which influences its interactions with steroidogenic enzymes and receptors .

Propriétés

IUPAC Name |

(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCUHXPGYUMQEX-KCZNZURUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040931 | |

| Record name | 11beta-Hydroxyandrostenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11b-Hydroxyandrost-4-ene-3,17-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

382-44-5 | |

| Record name | 11β-Hydroxyandrost-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11beta-Hydroxyandrostenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 382-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 382-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11beta-Hydroxyandrostenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.-HYDROXYANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41G81C896T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11b-Hydroxyandrost-4-ene-3,17-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1680113.png)

![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid](/img/structure/B1680128.png)

![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)